(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one
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Overview
Description
(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one is a complex organic compound characterized by its unique indolizine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of hydroxyl groups through oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the hydroxyl groups or the indolizine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with the target molecules, thereby modulating their activity. The indolizine ring structure also contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one
- (1R)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one
- (1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-6-one
Comparison: While these compounds share a similar core structure, variations in the position and configuration of the hydroxyl groups can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific stereochemistry, which influences its interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
(1S)-1,2,8-trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-4-1-2-6(12)9-3-5(11)8(13)7(4)9/h1-2,4-5,7-8,10-11,13H,3H2/t4?,5?,7?,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDMEYQMTTXNRN-LOASFGFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2N1C(=O)C=CC2O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H](C2N1C(=O)C=CC2O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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